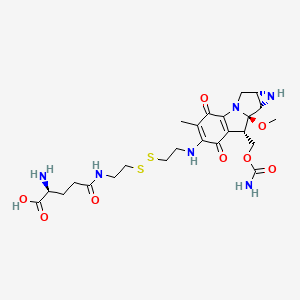![molecular formula C23H32O7 B1673946 1-[(6E)-6,8-dimethyl-9-phenylnon-6-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1673946.png)
1-[(6E)-6,8-dimethyl-9-phenylnon-6-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-731120 is a synthetic organic compound known for its potent inhibition of squalene synthase, an enzyme crucial in the biosynthesis of cholesterol . This compound belongs to the alkyl citrate family of natural products, which are derived from citric acid and exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-731120 involves multiple steps, starting from commercially available 2-deoxy-ribose . The key steps include the preparation of cyclobutene diester, followed by a series of reactions such as hydrolysis, intramolecular oxy-Michael reaction, and cyclobutanone methanolysis . The final product is obtained through iodination and elimination reactions .
Industrial Production Methods
The use of an inert atmosphere, anhydrous solvents, and precise temperature control are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
L-731120 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of L-731120 include:
- Tetrahydrofuran (THF)
- Diethyl ether
- Dichloromethane (DCM)
- Methanol
- Triethylamine
- Acetonitrile
- Diisopropylamine
- Hexamethylphosphoramide (HMPA)
- N,N-Dimethylformamide (DMF)
Major Products Formed
The major products formed from the reactions of L-731120 include various alkyl citrate derivatives, which can be further modified to enhance their biological activity .
Scientific Research Applications
L-731120 has several scientific research applications, including:
- Chemistry : Used as a model compound for studying the synthesis of alkyl citrate natural products .
- Biology : Investigated for its role in inhibiting squalene synthase, which is crucial in cholesterol biosynthesis .
- Medicine : Potential therapeutic applications in treating cardiovascular diseases and metabolic disorders .
- Industry : Used in the development of new synthetic routes for complex organic molecules .
Mechanism of Action
L-731120 exerts its effects by inhibiting squalene synthase, an enzyme responsible for the first pathway-specific step in cholesterol biosynthesis . This inhibition leads to a decrease in cholesterol levels, making it a potential therapeutic agent for hypercholesterolemia and related conditions . The molecular targets and pathways involved include the squalene synthase enzyme and the downstream cholesterol biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
L-731120 is similar to other alkyl citrate natural products, such as:
Uniqueness
Its synthetic route also offers a versatile platform for the development of other alkyl citrate derivatives .
Properties
Molecular Formula |
C23H32O7 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(E)-2-hydroxy-9,11-dimethyl-12-phenyldodec-9-ene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C23H32O7/c1-16(13-17(2)14-18-10-6-4-7-11-18)9-5-3-8-12-19(21(26)27)23(30,22(28)29)15-20(24)25/h4,6-7,10-11,13,17,19,30H,3,5,8-9,12,14-15H2,1-2H3,(H,24,25)(H,26,27)(H,28,29)/b16-13+ |
InChI Key |
NLNJIEVMUWDLAZ-DTQAZKPQSA-N |
SMILES |
CC(CC1=CC=CC=C1)C=C(C)CCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Isomeric SMILES |
CC(CC1=CC=CC=C1)/C=C(\C)/CCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)C=C(C)CCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-731120; L 731120; L731120. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine](/img/structure/B1673877.png)





